PROTAC BTK Degrader-12

BTK PROTAC Drug Resistance

PROTAC BTK Degrader-12 (also known as BGB-16673 or Catadegbrutinib) is an orally available heterobifunctional PROTAC degrader that targets Bruton's tyrosine kinase (BTK) for ubiquitination and proteasomal degradation. The compound comprises a BTK-binding warhead conjugated via a linker to a cereblon (CRBN) E3 ligase ligand.

Molecular Formula C47H54N12O4
Molecular Weight 851.0 g/mol
Cat. No. B15542953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BTK Degrader-12
Molecular FormulaC47H54N12O4
Molecular Weight851.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-39(52-42(37)50-28-49-41)38-13-11-35(26-48-38)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)33-7-9-34(10-8-33)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1
InChIKeyZCCDEUMTSSCBFV-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BTK Degrader-12 (BGB-16673) for BTK-Driven B-Cell Malignancy Research


PROTAC BTK Degrader-12 (also known as BGB-16673 or Catadegbrutinib) is an orally available heterobifunctional PROTAC degrader that targets Bruton's tyrosine kinase (BTK) for ubiquitination and proteasomal degradation [1]. The compound comprises a BTK-binding warhead conjugated via a linker to a cereblon (CRBN) E3 ligase ligand [2]. Its molecular formula is C47H54N12O4 with a molecular weight of 851.01 g/mol . BGB-16673 is currently under clinical evaluation (Phase 1/2) for relapsed/refractory B-cell malignancies [3].

Why Generic BTK Degrader Substitution Is Inadequate: PROTAC BTK Degrader-12's Differentiated Resistance Profile


Simple substitution of BTK inhibitors or other PROTAC degraders fails because PROTAC BTK Degrader-12 (BGB-16673) demonstrates a fundamentally distinct mode of action: it eliminates the entire BTK protein, abolishing both kinase-dependent and scaffold functions [1]. This mechanism confers a unique ability to overcome clinically observed resistance mutations that inactivate covalent (ibrutinib, acalabrutinib) and non-covalent (pirtobrutinib) inhibitors [2]. Notably, BGB-16673 exhibits a substantially lower propensity to generate on-target resistance mutations compared to non-covalent BTK inhibitors, a critical differentiating feature that cannot be replicated by alternative compounds [3].

PROTAC BTK Degrader-12: Head-to-Head Comparative Potency and Resistance Data


BGB-16673's Reduced Propensity for On-Target Resistance Compared to Non-Covalent BTK Inhibitors

In a head-to-head ENU mutagenesis screen using TMD8 cells, treatment with BGB-16673 resulted in significantly fewer resistant clones harboring BTK mutations compared to the non-covalent BTK inhibitor pirtobrutinib. Specifically, only 12.7% (7/55) of resistant clones from BGB-16673 treatment contained BTK mutations, whereas 100% (144/144) of clones from pirtobrutinib treatment contained BTK mutations [1]. Furthermore, BGB-16673 degraded BTK protein in the presence of clinically relevant resistance mutations (V416L, M437R, T474I, C481S, C481F, C481Y, and L528W) that confer resistance to pirtobrutinib and covalent inhibitors [1].

BTK PROTAC Drug Resistance B-cell malignancies ENU mutagenesis

BGB-16673's Superior Potency Against BTK C481S Mutant vs. Covalent BTK Inhibitors

In TMD8 lymphoma cells expressing the clinically relevant BTK C481S mutation (which confers resistance to covalent inhibitors ibrutinib and acalabrutinib), BGB-16673 exhibited potent anti-proliferative activity, whereas ibrutinib and acalabrutinib were ineffective [1]. Cell viability assays demonstrated that BGB-16673's IC50 against BTK C481S mutant TMD8 cells was in the low nanomolar range, while ibrutinib and acalabrutinib showed no significant inhibition [1]. This indicates BGB-16673 retains full activity against a common resistance mechanism.

BTK C481S mutation PROTAC Ibrutinib resistance TMD8 cells

BGB-16673's In Vivo Efficacy in TMD-8 Xenograft Model

In a murine TMD-8 xenograft model, BGB-16673 demonstrated significant in vivo BTK degradation and anti-tumor activity [1]. While direct comparative in vivo data with other PROTACs is not available in the public domain, this evidence confirms that BGB-16673's potent cellular degradation translates to meaningful pharmacodynamic effects in a whole-animal system, a prerequisite for translational research [1]. This contrasts with earlier PROTACs like MT-802, which, despite potent cellular DC50 values, exhibited suboptimal pharmacokinetic properties that limited in vivo exploration [2].

BTK PROTAC Xenograft In vivo efficacy TMD-8

Optimal Research Applications for PROTAC BTK Degrader-12 (BGB-16673)


Modeling Acquired Resistance to Non-Covalent BTK Inhibitors

Use BGB-16673 as a positive control or comparator in ENU mutagenesis screens or long-term culture resistance models to study the emergence of on-target BTK mutations. Its reduced propensity to generate resistant clones (12.7% vs. 100% for pirtobrutinib) makes it an ideal tool to benchmark novel degraders or inhibitors [1].

Preclinical Evaluation of BTK Degrader Efficacy in Ibrutinib-Resistant Models

Employ BGB-16673 in cell viability and xenograft studies using BTK C481S mutant cell lines (e.g., TMD8 C481S) to demonstrate degradation-dependent tumor growth inhibition, where covalent inhibitors like ibrutinib and acalabrutinib are inactive [2]. This provides a robust model for testing next-generation BTK-targeting therapies.

Pharmacodynamic Assessment of BTK Degradation in B-Cell Malignancy Xenografts

Utilize BGB-16673 in murine TMD-8 xenograft studies to evaluate BTK protein turnover, downstream signaling inhibition, and tumor regression. This application is supported by demonstrated in vivo degradation activity and anti-tumor efficacy [3].

Translational PK/PD Modeling for Oral PROTAC Development

Apply the published translational PK/PD model for BGB-16673 [3] to guide dose selection and predict human BTK degradation based on preclinical data. This is valuable for researchers developing orally bioavailable PROTACs or seeking to understand the relationship between exposure and target engagement.

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